Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether
Description
Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether is a heterocyclic compound featuring a quinazoline core substituted with methylsulfanyl and phenyl ether moieties. The quinazoline ring (C₈H₆N₂) is functionalized at the 2-position with a methylsulfanyl (-S-CH₃) group and at the 4-position with a sulfanyl (-S-) linkage to a phenyl ring. The phenyl ring itself is substituted with a methoxy (-O-CH₃) group at the 3-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science, particularly in protein-ligand interactions and enzyme inhibition studies .
Properties
IUPAC Name |
4-(3-methoxyphenyl)sulfanyl-2-methylsulfanylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-19-11-6-5-7-12(10-11)21-15-13-8-3-4-9-14(13)17-16(18-15)20-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKVLEXFHKAMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC(=NC3=CC=CC=C32)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The compound belongs to a class of sulfanyl-substituted quinazolines and phenyl ethers.
Structural Analogs and Molecular Properties
*Calculated based on standard atomic weights.
Key Observations:
Core Heterocycle Differences: The target compound uses a quinazoline core, whereas the analog in employs a pyrimidine ring. The tetrahydroquinazoline derivative has a saturated ring, reducing aromaticity and increasing flexibility, which may alter pharmacokinetic properties.
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in increases electrophilicity and metabolic stability compared to the methylsulfanyl (-S-CH₃) group in the target compound .
- Sulfanyl vs. Ether Linkages : The target compound’s dual sulfanyl groups enhance sulfur-mediated interactions (e.g., metal coordination), while the ethyl ester in introduces hydrolytic instability under physiological conditions .
In contrast, the target compound’s methoxyphenyl group balances hydrophobicity and polarity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and etherification. For example:
- Step 1 : Formation of the quinazoline core via cyclization of anthranilic acid derivatives with thiourea analogs.
- Step 2 : Introduction of the sulfanyl groups at positions 2 and 4 using methyl thiols or disulfide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Etherification of the phenolic intermediate with methyl iodide in anhydrous acetone .
- Critical Parameters : Temperature (60–80°C for sulfanyl introduction), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (excess methyl iodide improves etherification efficiency). Reported yields range from 45% to 72% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm (methylsulfanyl groups), δ 6.8–7.5 ppm (aromatic protons from quinazoline and phenyl ether), and δ 3.8–4.2 ppm (methoxy group) .
- IR : Stretching vibrations at 1250–1300 cm⁻¹ (C-S bonds) and 1050–1100 cm⁻¹ (C-O-C ether linkage) .
- MS : Molecular ion peak [M+H]⁺ matching the calculated molecular weight (e.g., ~370–390 g/mol) with fragmentation patterns reflecting sulfanyl and quinazoline cleavage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for quinazoline derivatives with dual sulfanyl substituents?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from:
- Solubility Variations : Use of DMSO vs. aqueous buffers affects compound aggregation. Pre-solubility screening via dynamic light scattering (DLS) is recommended .
- Target Selectivity : Molecular docking (e.g., Glide XP scoring) can differentiate binding affinities to kinases (e.g., EGFR) vs. off-target proteins. For example, hydrophobic enclosure of the quinazoline core enhances kinase inhibition .
- Table 1 : Comparative IC₅₀ values under standardized conditions:
| Cell Line | IC₅₀ (μM) | Assay Conditions | Reference |
|---|---|---|---|
| MCF-7 | 12.3 ± 1.2 | RPMI-1640, 48h | |
| HeLa | 8.9 ± 0.8 | DMEM, 72h |
Q. How does the spatial arrangement of sulfanyl groups impact the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The 2-(methylsulfanyl) group on the quinazoline ring creates steric hindrance, limiting accessibility for nucleophiles at position 4. Kinetic studies show slower reaction rates with bulky nucleophiles (e.g., tert-butylamine) .
- Electronic Effects : Electron-withdrawing quinazoline nitrogen atoms activate the 4-sulfanyl group for substitution. Hammett constants (σ⁺) correlate with reaction rates in SNAr mechanisms .
- Table 2 : Reaction rates with different nucleophiles:
| Nucleophile | Rate Constant (k, s⁻¹) | Conditions |
|---|---|---|
| NH₃ | 0.45 × 10⁻³ | EtOH, 25°C |
| CH₃NH₂ | 0.22 × 10⁻³ | EtOH, 25°C |
| PhSH | 1.10 × 10⁻³ | DMF, 50°C |
Q. What computational approaches are effective in predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use Glide XP to model binding to ATP-binding pockets (e.g., EGFR tyrosine kinase). Key interactions include:
- Hydrogen bonding between quinazoline N1 and kinase backbone NH.
- Hydrophobic enclosure of methylsulfanyl groups by kinase residues (e.g., Leu788) .
- MD Simulations : All-atom simulations (AMBER force field) over 100 ns reveal stability of ligand-protein complexes. RMSD < 2.0 Å indicates favorable binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
